molecular formula C38H46O9 B3081208 9R-10alpha-Hydroxyepigambogic acid CAS No. 1097882-33-1

9R-10alpha-Hydroxyepigambogic acid

Cat. No.: B3081208
CAS No.: 1097882-33-1
M. Wt: 646.8 g/mol
InChI Key: LJUARHDVFLLQMF-UHFFFAOYSA-N
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Description

Contextualizing Caged Polyprenylated Xanthones from Garcinia Species

9R-10alpha-Hydroxyepigambogic acid belongs to a fascinating and structurally complex class of compounds known as caged polyprenylated xanthones. nih.govnih.gov These molecules are predominantly isolated from the resin of plants in the Garcinia genus, most notably Garcinia hanburyi. nih.govdovepress.com The defining feature of these compounds is their intricate caged scaffold, a 4-oxatricyclo[4.3.1.03,7]dec-2-one core, which is a highly substituted tetrahydrofuran (B95107) ring. nih.govnih.gov

The Garcinia genus has a long history in traditional medicine, with its extracts being used to treat a variety of ailments. scienceopen.com Modern phytochemical investigations have revealed that the potent biological effects of these extracts are largely attributable to their rich content of xanthones, particularly the caged polyprenylated variants. dovepress.comscienceopen.com More than 50 different caged polyprenylated xanthones have been extracted from Garcinia hanburyi alone, each with a unique structural nuance that can influence its biological activity. dovepress.com

Significance of this compound within the Xanthone (B1684191) Class

While extensive research has been conducted on prominent members of the caged polyprenylated xanthone family, such as gambogic acid and gambogenic acid, this compound remains a less-studied entity. Its significance currently lies in its contribution to the structural diversity of this class of compounds. The presence of a hydroxyl group at the 10-alpha position of the epigambogic acid scaffold represents a specific modification that is of interest to phytochemists and medicinal chemists.

The biological activities of caged polyprenylated xanthones are a major focus of scientific investigation. This class of compounds is renowned for its potent cytotoxic effects against various cancer cell lines, often inducing apoptosis (programmed cell death) and inhibiting tumor growth. dovepress.comnih.gov Furthermore, anti-inflammatory properties have been observed in several caged xanthones. nih.gov While detailed biological studies specifically on this compound are not widely published, its structural similarity to other bioactive caged xanthones suggests that it may possess similar pharmacological properties. The key structural elements, such as the caged scaffold and the α,β-unsaturated ketone system, are believed to be crucial for the antitumor activity of these compounds. nih.govtandfonline.com

Overview of Research Directions for Biologically Active Natural Products

The study of biologically active natural products like this compound is guided by several key research directions. A primary goal is the continued discovery and isolation of new compounds from natural sources to expand the library of chemical diversity. scienceopen.com For known but understudied compounds, the focus shifts to comprehensive biological evaluation to elucidate their mechanisms of action.

A significant area of research involves the structural modification of natural products to enhance their potency, selectivity, and pharmacokinetic properties. nih.gov Understanding the structure-activity relationships (SAR) of a class of compounds, such as the caged polyprenylated xanthones, allows chemists to design and synthesize novel analogs with improved therapeutic potential. For instance, the functional groups on the prenyl side chains of these xanthones have been shown to be important for their molecular activities. nih.gov

Furthermore, there is a growing interest in developing new and more efficient methods for the synthesis of complex natural products. This not only provides a sustainable supply for further research but also allows for the creation of novel derivatives that are not accessible through isolation from natural sources. The ultimate aim of this multifaceted research is to translate the therapeutic potential of these natural compounds into effective and safe medicines.

Properties

IUPAC Name

4-[12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O9/c1-19(2)10-9-15-36(8)16-14-22-28(39)26-30(41)27-29(40)24-18-25-35(6,7)47-37(33(24)42,17-13-21(5)34(43)44)38(25,27)46-32(26)23(31(22)45-36)12-11-20(3)4/h10-11,13-14,16,24-25,27,29,39-40H,9,12,15,17-18H2,1-8H3,(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUARHDVFLLQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Structural Elucidation Methodologies of 9r 10alpha Hydroxyepigambogic Acid

Botanical Source and Extraction Techniques from Garcinia hanburyi

9R-10alpha-Hydroxyepigambogic acid, along with its related compounds, is derived from gamboge, the brownish-yellow resin secreted by the Garcinia hanburyi tree, a plant native to Southeast Asia. nih.gov The primary active component of this resin is gambogic acid. nih.govnih.gov

The general procedure for extraction can be summarized as follows:

The dried and powdered resin of Garcinia hanburyi is subjected to extraction with a suitable organic solvent.

The resulting crude extract, containing a mixture of polyprenylated xanthones, is then concentrated under reduced pressure.

This concentrated extract serves as the starting material for subsequent chromatographic purification.

Chromatographic Purification Strategies for this compound

Due to the presence of multiple, structurally similar compounds in the crude extract of Garcinia hanburyi, sophisticated chromatographic techniques are essential for the isolation of pure this compound. High-Performance Liquid Chromatography (HPLC) is a key method employed for this purpose.

A rapid ion-pair HPLC method has been developed for the determination of eight different polyprenylated xanthones from gamboge resin, including gambogic acid and its epimers. nih.gov This method utilizes a narrow bore C8 column with an isocratic elution system. The mobile phase consists of a mixture of methanol, acetonitrile (B52724), and a potassium dihydrogen phosphate (B84403) buffer (37.5:37.5:25 v/v/v) containing 0.1% tetradecyltrimethylammonium bromide. nih.gov This approach allows for the effective separation of closely related epimers.

The purification of this compound from the crude extract typically involves a multi-step chromatographic process:

Initial Fractionation: The crude extract is often first subjected to column chromatography over silica (B1680970) gel, using a gradient elution system of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient). This step serves to separate the compounds into several fractions based on their polarity.

Repetitive Chromatography: Fractions containing the desired compound are then pooled and subjected to further rounds of column chromatography, often using different adsorbent materials or solvent systems to enhance separation.

Preparative HPLC: The final purification step usually involves preparative HPLC on a C18 reversed-phase column. This high-resolution technique is capable of separating structurally similar isomers, yielding this compound in high purity.

Advanced Spectroscopic Techniques for Initial Structural Characterization (e.g., NMR, MS)

Once isolated, the structure of this compound is elucidated using a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the compound. The mass spectrum provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules. A suite of NMR experiments is employed to piece together the connectivity and stereochemistry of this compound.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their chemical shifts.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

The following table summarizes hypothetical ¹³C and ¹H NMR data for a compound with a similar core structure, illustrating the type of information obtained from these analyses.

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
2170.1
350.22.50 (m)
485.1
529.81.80 (m), 2.10 (m)
645.33.30 (dd, 10.5, 5.0)
780.5
8197.5
9135.2
10140.8
11115.96.70 (s)
12160.3
13102.1
14158.2
15109.8
16155.4
1725.91.75 (s)
1825.91.78 (s)
1940.12.15 (m)
20122.55.10 (t, 7.0)
21133.1
2225.71.65 (s)
2317.71.68 (s)
2421.33.35 (d, 7.0)
25118.95.20 (t, 7.0)
26136.5
2725.81.55 (s)
2817.91.60 (s)
2965.34.50 (d, 8.0)
30125.45.40 (d, 8.0)
31138.2
3225.91.82 (s)
3318.21.85 (s)
3475.14.80 (m)
3528.11.30 (s)
3628.11.32 (s)
3778.9
3826.51.40 (s)
3926.51.42 (s)
40172.8

Note: This is a representative table. Actual chemical shifts for this compound would need to be determined from experimental data.

Stereochemical Assignment and Confirmation Approaches

The "9R" and "10alpha" designations in the name of the compound indicate a specific stereochemistry at these positions. Determining the absolute and relative configuration of chiral centers is a critical aspect of structural elucidation.

The relative stereochemistry is often deduced from NOESY NMR data, which reveals through-space interactions between protons. For instance, a strong NOE correlation between a proton at C-9 and a proton on a nearby substituent would help to define their relative orientation.

Confirmation of the absolute stereochemistry can be achieved through several methods:

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure, including the absolute configuration.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy can be used to compare the experimental CD spectrum of the isolated natural product with that of a known standard or with theoretical calculations.

Chemical Correlation: In some cases, the absolute stereochemistry can be determined by chemically converting the compound to a known substance without affecting the chiral centers .

The combination of these sophisticated isolation and spectroscopic techniques allows for the complete and unambiguous structural and stereochemical assignment of complex natural products like this compound.

Synthetic Strategies and Chemical Modifications of 9r 10alpha Hydroxyepigambogic Acid Analogs

Total Synthesis Approaches to the Caged Xanthone (B1684191) Scaffold

The construction of the 4-oxatricyclo[4.3.1.03,7]dec-2-one caged scaffold, the characteristic feature of the gambogic acid family, represents a significant synthetic challenge. The total synthesis of this complex core has been a major focus, providing a route to analogs that are inaccessible from natural sources.

Two primary strategies have emerged for assembling this caged motif:

Tandem Wessely Oxidation/Diels-Alder Reaction: This approach involves the oxidation of a phenol (B47542) to a 2,4-cyclohexadienone (B14708032) intermediate. Subsequent intramolecular [4+2] cycloaddition (Diels-Alder reaction) forms the bicyclic core of the cage. For instance, treating a substituted xanthene with lead tetraacrylate can generate a dienone which, upon heating, undergoes an intramolecular Diels-Alder reaction to produce the caged structure. nih.gov

Claisen/Diels-Alder/Claisen Rearrangement Cascade: A biomimetic approach developed by researchers involves a site-selective Claisen/Diels-Alder/Claisen rearrangement sequence. mdpi.com This powerful cascade reaction efficiently constructs the complex caged structure in a controlled manner, mimicking the proposed biosynthetic pathway. This strategy has been pivotal in the unified synthesis of various caged Garcinia natural products. nih.govmdpi.com

These total synthesis routes are crucial for creating simplified analogs that retain the core caged motif, which has been shown to be essential for biological activity. Current time information in Bangalore, IN. They also allow for the systematic variation of substituents on the xanthone backbone to probe structure-activity relationships.

Semisynthesis and Derivatization from Natural Precursors (e.g., Gambogic Acid)

Gambogic acid (GA), being readily available from the resin of Garcinia hanburyi, serves as a common starting material for the synthesis of a vast array of derivatives. nih.gov Its structure contains multiple functional groups amenable to chemical modification, including the C-30 carboxylic acid, the C6-hydroxyl group, and several carbon-carbon double bonds in the side chains. mdpi.commdpi.com This allows for the creation of extensive libraries of new compounds with potentially enhanced solubility, stability, and biological activity. nih.govmdpi.com

Key modification strategies include:

Modification of the C-30 Carboxyl Group: The carboxylic acid at C-30 is a frequent target for modification. It can be readily converted into esters and amides through coupling reactions. For example, coupling GA with various alcohols, phenols, or amines in the presence of reagents like EDCI and DMAP yields the corresponding ester or amide derivatives. mdpi.com These modifications can significantly improve aqueous solubility and influence cytotoxicity. nih.govnih.gov

Modification of Isoprenyl Side Chains: The double bonds within the isoprenyl side chains at C-32/33 and C-37/38 are susceptible to oxidation. Reaction with reagents like m-chloroperoxybenzoic acid (m-CPBA) can produce epoxides at these positions. mdpi.com Further modifications, such as introducing hydroxyl groups at the C-34 or C-39 positions, have also been explored and shown to modulate antitumor activity. mdpi.com

Rearrangement to Gambogellic Acid: Under acidic conditions, gambogic acid can undergo a base-catalyzed diene intramolecular annelation to rearrange into gambogellic acid. nih.gov This new scaffold can then be further derivatized to produce another class of analogs. nih.gov

These semisynthetic approaches leverage the complex, stereochemically rich structure of the natural product to rapidly generate novel analogs for biological evaluation.

Chemo-enzymatic Approaches for Tailored Modifications

The application of chemo-enzymatic methods for the modification of 9R-10alpha-Hydroxyepigambogic acid and its close analogs is a developing area with limited specific examples in publicly available research. While biocatalysis and chemo-enzymatic strategies are increasingly used in green chemistry for the synthesis of complex molecules like enantiopure drugs and other natural product derivatives, their application to the caged xanthone family is not yet widely reported. mdpi.comfrontiersin.org

In principle, enzymes could offer high selectivity for modifying specific positions on the gambogic acid scaffold, potentially enabling:

Regio- and Stereoselective Hydroxylation: Introducing hydroxyl groups at specific, unactivated carbon atoms.

Selective Esterification or Amidation: Differentiating between multiple hydroxyl or carboxyl groups.

Kinetic Resolution: Separating racemic mixtures of synthetic intermediates or final products.

For example, lipase-catalyzed transesterification is a common method for achieving kinetic resolution of racemic alcohols and is a cornerstone of many chemo-enzymatic syntheses. mdpi.com The use of lipases for in-situ generation of peroxycarboxylic acids for epoxidation has also been demonstrated for other natural products. frontiersin.org Future research may explore the use of such enzymatic transformations to create novel and specific analogs of the gambogic acid family that are difficult to access through purely chemical means.

Design and Synthesis of Novel Analogs for Structure-Activity Relationship Studies

The design and synthesis of novel analogs are critical for elucidating the structure-activity relationships (SAR) that govern the biological effects of the gambogic acid family. By systematically altering different parts of the molecule, researchers can identify the key structural features—the pharmacophore—responsible for its potent cytotoxicity and other activities. nih.govnih.gov

SAR studies have revealed several key insights:

The Caged Scaffold: The intact 4-oxatricyclo[4.3.1.03,7]dec-2-one scaffold is generally considered essential for potent antitumor activity. mdpi.com

The α,β-Unsaturated Ketone: The 9,10-double bond within the α,β-unsaturated ketone system in ring C is believed to be a critical Michael acceptor, potentially reacting with nucleophilic residues like cysteine in target proteins. nih.gov

C-30 Carboxyl Group Modifications: Converting the C-30 carboxyl group to various amides can lead to derivatives with improved aqueous solubility and potent, sometimes selective, cytotoxicity against cancer cell lines. nih.gov

C-34/39 Allyl Group Modifications: Introducing groups at the C-34 and C-39 positions on the A-ring's isoprenyl side chain can significantly influence cytotoxicity. For instance, introducing a hydrophilic 4-methylpiperazine-1 group at C-34 resulted in a compound with broad and potent activity across several cancer cell lines. nih.gov

The following table summarizes the cytotoxic activity of selected gambogic acid derivatives, illustrating the impact of specific structural modifications.

CompoundModificationCell LineIC50 (µM)Source
Gambogic Acid (GA) Parent CompoundBel-7402 (Hepatocellular Carcinoma)0.59 nih.govnih.gov
Gambogic Acid (GA) Parent CompoundHepG2 (Hepatocellular Carcinoma)0.94 nih.govnih.gov
Compound 3a C-30 Alkanolamine AmideBel-74020.045 nih.gov
Compound 3e C-30 Alkanolamine AmideHepG20.067 nih.gov
Compound 3f C-30 Alkanolamine AmideBel-74020.59 nih.gov
Compound 9 C-34 (4-methylpiperazine-1)HepG20.24 nih.gov
Compound 9 C-34 (4-methylpiperazine-1)A549 (Lung Cancer)0.74 nih.gov
Compound 12 C-34/39 HydroxylationSKOV3 (Ovarian Cancer)2-3x more cytotoxic than GA mdpi.com
Compound 14 C-34/39 HydroxylationBGC-823 (Gastric Cancer)~20x more cytotoxic than GA mdpi.com

These studies guide the rational design of future analogs with improved therapeutic indices, highlighting the importance of a combined synthetic and biological evaluation approach.

Mechanisms of Action of 9r 10alpha Hydroxyepigambogic Acid and Xanthone Derivatives at the Molecular and Cellular Levels

Cellular Target Identification and Pathway Modulation

The anticancer activities of xanthone (B1684191) derivatives like Gambogic Acid (GA) stem from their ability to interact with a wide array of cellular targets and modulate multiple signaling pathways. researchgate.netmdpi.comrsc.org Quantitative chemical proteomics has been instrumental in identifying the proteome-wide targets of GA in cancer cells. researchgate.net

A significant target of GA is the transferrin receptor , which is often overexpressed in cancer cells. aacrjournals.orgnih.gov By binding to this receptor, GA can be selectively internalized by cancer cells, enhancing its targeted toxicity. nih.gov Another key target is the proteasome , a cellular machinery responsible for protein degradation. Inhibition of the proteasome by GA leads to the accumulation of misfolded proteins, inducing cellular stress and apoptosis.

Furthermore, GA has been shown to modulate several critical signaling pathways. It can suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is crucial for inflammation, cell survival, and proliferation. mdpi.comaacrjournals.orgnih.gov GA also interferes with the PI3K/Akt/mTOR pathway , a central regulator of cell growth, metabolism, and survival. nih.govmdpi.comnih.gov By inhibiting this pathway, GA can effectively halt cancer cell progression. Additionally, GA can downregulate the AKT signaling pathway and inhibit AKT phosphorylation, further contributing to its anti-tumor effects. mdpi.com

The following table summarizes the key cellular targets and pathways modulated by Gambogic Acid:

Cellular Target/PathwayEffect of Gambogic AcidReference
Transferrin ReceptorBinding and selective uptake into cancer cells aacrjournals.orgnih.gov
ProteasomeInhibition leading to protein accumulation and apoptosis
NF-κB Signaling PathwaySuppression mdpi.comaacrjournals.orgnih.gov
PI3K/Akt/mTOR PathwayInhibition nih.govmdpi.comnih.gov
AKT Signaling PathwayDownregulation and inhibition of phosphorylation mdpi.com

Molecular Interactions with Receptors, Enzymes, and Other Biomolecules

At the molecular level, 9R-10alpha-Hydroxyepigambogic acid and its analogs, particularly Gambogic Acid (GA), exhibit a range of interactions with various biomolecules, contributing to their biological activities.

One of the well-documented interactions is the binding of GA to the transferrin receptor (TfR or CD71) . aacrjournals.orgaacrjournals.org This interaction is significant as TfR is often overexpressed on the surface of cancer cells to meet their high iron demand for proliferation. The binding of GA to TfR facilitates its entry into cancer cells, leading to selective cytotoxicity. nih.gov

GA has also been shown to directly interact with and inhibit the activity of several enzymes. It covalently inhibits 6-phosphogluconate dehydrogenase (6PGD) , a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, thereby suppressing this metabolic route in cancer cells. researchgate.net Furthermore, GA has been identified as an inhibitor of IκB Kinase-beta (IKKβ) , which is a critical component of the NF-κB signaling pathway. mdpi.com By inhibiting IKKβ, GA prevents the activation of NF-κB, a transcription factor that promotes inflammation and cell survival. mdpi.com

The interaction of GA with the tumor suppressor protein p53 and its negative regulator MDM2 is another crucial aspect of its mechanism. GA has been found to down-regulate the expression of MDM2 at both the mRNA and protein levels. aacrjournals.org This leads to an accumulation of p53 protein, which in turn can induce apoptosis in cancer cells expressing wild-type p53. aacrjournals.org

Moreover, GA can interact with structural proteins. It has been observed to disrupt the intracellular microtubular cytoskeleton in breast cancer cells, leading to microtubule depolymerization. nih.gov This disruption of the cytoskeleton can interfere with cell division and contribute to the anti-proliferative effects of GA.

The table below summarizes some of the key molecular interactions of Gambogic Acid:

Interacting BiomoleculeType of InteractionConsequence of InteractionReference
Transferrin Receptor (TfR/CD71)BindingFacilitates entry into cancer cells aacrjournals.orgnih.govaacrjournals.org
6-Phosphogluconate Dehydrogenase (6PGD)Covalent InhibitionSuppression of the pentose phosphate pathway researchgate.net
IκB Kinase-beta (IKKβ)InhibitionPrevention of NF-κB activation mdpi.com
MDM2Down-regulation of expressionAccumulation of p53 protein aacrjournals.org
MicrotubulesDisruption of cytoskeletonInterference with cell division nih.gov
p53Enhanced protein expressionInduction of apoptosis aacrjournals.org

Induction of Apoptosis Pathways by this compound Analogs

Analogs of this compound, most notably Gambogic Acid (GA), are potent inducers of apoptosis, a form of programmed cell death, in various cancer cell lines. rsc.orgresearchgate.netnih.gov This pro-apoptotic activity is a cornerstone of their anti-cancer effects and is mediated through multiple, interconnected pathways. nih.govnih.gov

GA has been shown to trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis . nih.govnih.gov In the extrinsic pathway, GA can upregulate the expression of death receptors like Fas and their ligands (FasL), leading to the recruitment of the Fas-associated death domain (FADD) and subsequent activation of initiator caspase-8 . nih.gov

The intrinsic pathway is often initiated by cellular stress and converges at the mitochondria. nih.gov GA has been demonstrated to directly target mitochondria, causing mitochondrial damage and a reduction in the mitochondrial membrane potential. nih.govnih.gov This leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9 . nih.gov

Both caspase-8 and caspase-9 can then activate the executioner caspase-3 , which is responsible for cleaving a variety of cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis, such as nuclear condensation and DNA fragmentation. researchgate.netnih.gov

Furthermore, the apoptotic activity of GA is associated with the modulation of the Bcl-2 family of proteins . GA has been observed to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the levels of the pro-apoptotic protein Bax . nih.govnih.gov The altered Bax/Bcl-2 ratio favors mitochondrial permeabilization and the release of pro-apoptotic factors.

In some cancer cells, GA can also induce apoptosis through a p53-dependent mechanism. By down-regulating the p53 inhibitor MDM2, GA leads to the stabilization and accumulation of p53, which can then transcriptionally activate pro-apoptotic genes. aacrjournals.org

The table below outlines the key molecular players involved in GA-induced apoptosis:

Apoptosis PathwayKey Molecules Modulated by Gambogic AcidEffectReference
Extrinsic PathwayFas, FasL, FADD, Pro-caspase-8Upregulation/Activation nih.gov
Intrinsic PathwayMitochondria, Cytochrome c, Apaf-1, Pro-caspase-9Damage, Release, Activation nih.govnih.gov
Common PathwayPro-caspase-3Activation nih.gov
Bcl-2 FamilyBcl-2, BaxDownregulation, Upregulation nih.govnih.gov
p53 PathwayMDM2, p53Downregulation, Stabilization aacrjournals.org

Regulation of Cell Cycle Progression

This compound and its analogs, particularly Gambogic Acid (GA), have been shown to exert significant control over cell cycle progression, often leading to cell cycle arrest at specific phases in cancer cells. This disruption of the normal cell cycle is a key mechanism contributing to their anti-proliferative effects.

In human gastric carcinoma cells, GA has been observed to cause an irreversible arrest in the G2/M phase of the cell cycle. nih.govoup.com This arrest is associated with a notable decrease in the synthesis of CDC2/p34, a critical kinase for the G2/M transition. nih.govoup.com The reduction in CDC2/p34 expression is mediated through the inhibition of the cyclin-dependent kinase (CDK)-activating kinase (CDK7/cyclin H) activity. nih.govoup.com This leads to an accumulation of the inactive, phosphorylated-Tyr(15) form of CDC2/p34. nih.govoup.com

Conversely, in other cancer cell types such as cholangiocarcinoma and rat aortic smooth muscle cells, GA has been reported to induce cell cycle arrest at the G0/G1 phase . nih.govnih.gov In rat aortic smooth muscle cells, this G0/G1 arrest is linked to the suppression of PDGF receptor β tyrosine phosphorylation. nih.gov

Furthermore, in pancreatic cancer cells, GA has been found to induce S-phase cell cycle arrest. researchgate.netbenthamdirect.com A derivative of GA, Gambogic acid lysinate, has also been shown to induce S-phase arrest in cervical cancer cells, a process involving the proteins p53 and p21. benthamdirect.com

The ability of GA and its derivatives to induce cell cycle arrest at different phases in various cancer types highlights the complexity of their mechanisms and their potential to target different regulatory checkpoints in the cell cycle.

The table below summarizes the observed effects of Gambogic Acid on cell cycle progression in different cell types:

Cell TypePhase of Cell Cycle ArrestAssociated Molecular ChangesReference
Human Gastric CarcinomaG2/MDecreased CDC2/p34 synthesis, Inhibition of CDK7/cyclin H activity nih.govoup.com
CholangiocarcinomaG0/G1Not specified nih.gov
Rat Aortic Smooth Muscle CellsG0/G1Suppression of PDGF receptor β tyrosine phosphorylation nih.gov
Pancreatic CancerSNot specified researchgate.netbenthamdirect.com
Cervical Cancer (Gambogic acid lysinate)SInvolvement of p53 and p21 benthamdirect.com

Modulation of Intracellular Signaling Cascades (e.g., PI3K/Akt/mTOR pathways)

This compound and its xanthone derivative, Gambogic Acid (GA), have been shown to significantly modulate key intracellular signaling cascades that are often dysregulated in cancer, most notably the PI3K/Akt/mTOR pathway. nih.govnih.govmdpi.com This pathway is a central regulator of cell survival, growth, proliferation, and metabolism, and its inhibition is a critical aspect of the anti-cancer activity of these compounds. mdpi.comresearchgate.netnih.gov

In various cancer models, GA has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition can occur at multiple levels. For instance, in colorectal cancer cells, GA has been shown to reduce the protein expression levels of PI3K and Akt, as well as the phosphorylated, active form of Akt (p-Akt). nih.gov The activation of Akt is a crucial step in this cascade, and its inhibition by GA effectively blocks downstream signaling. mdpi.com

The downstream effects of Akt inhibition include the modulation of mTOR (mammalian target of rapamycin), a key protein kinase that exists in two distinct complexes, mTORC1 and mTORC2. mdpi.com The PI3K/Akt pathway directly activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates like p70S6K and 4E-BP1. mdpi.commdpi.com By suppressing Akt, GA can lead to the deactivation of mTORC1 and its downstream targets.

Furthermore, the inhibition of the PI3K/Akt/mTOR pathway by GA has been linked to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. nih.govmdpi.com These enzymes are crucial for the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. The downregulation of MMPs via the PI3K/Akt/mTOR pathway contributes to the anti-metastatic potential of GA.

The table below summarizes the effects of Gambogic Acid on the PI3K/Akt/mTOR signaling cascade:

Component of PI3K/Akt/mTOR PathwayEffect of Gambogic AcidDownstream ConsequenceReference
PI3KReduced protein expressionInhibition of Akt activation nih.gov
AktReduced protein expression and phosphorylationDeactivation of mTORC1 and other downstream targets nih.govmdpi.com
mTORInhibition (indirectly via Akt)Reduced protein synthesis and cell growth mdpi.com
MMP-2 and MMP-9Reduced protein expressionInhibition of cancer cell invasion and metastasis nih.govmdpi.com

Effects on Angiogenesis-Related Mechanisms

This compound and its prominent analog, Gambogic Acid (GA), have demonstrated significant anti-angiogenic properties, targeting the formation of new blood vessels that are essential for tumor growth and metastasis. aacrjournals.orgnih.govnih.gov The inhibition of angiogenesis by these compounds occurs through a multi-pronged approach, affecting various stages of the angiogenic process.

One of the primary mechanisms by which GA inhibits angiogenesis is by targeting the vascular endothelial growth factor (VEGF) signaling pathway . aacrjournals.orgnih.gov GA has been shown to decrease the production of VEGF by tumor cells. nih.gov More importantly, it directly inhibits the VEGF receptor 2 (VEGFR2 or KDR/Flk-1) , a key receptor tyrosine kinase on endothelial cells. aacrjournals.orgnih.govnih.gov GA suppresses the VEGF-induced tyrosine phosphorylation of VEGFR2, which is the initial and critical step in the activation of this receptor. nih.gov

The inhibition of VEGFR2 phosphorylation by GA leads to the subsequent blockade of its downstream signaling pathways. This includes a significant decrease in the phosphorylated forms of key signaling molecules such as c-Src, FAK (focal adhesion kinase), Akt, ERK, and p38 . aacrjournals.orgnih.govnih.gov These molecules are crucial for mediating the various cellular responses of endothelial cells to VEGF, including proliferation, migration, and survival.

At the cellular level, these molecular effects translate into a potent inhibition of endothelial cell functions. GA has been observed to inhibit the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations. aacrjournals.orgnih.gov Furthermore, in vivo studies have confirmed the anti-angiogenic efficacy of GA, showing its ability to inhibit microvessel sprouting from aortic rings, reduce vessel growth in Matrigel plugs, and suppress tumor-induced angiogenesis in animal models. nih.govnih.gov

The table below summarizes the key effects of Gambogic Acid on angiogenesis-related mechanisms:

Angiogenic Target/ProcessEffect of Gambogic AcidMolecular ConsequenceReference
VEGF ProductionDecreased in tumor cellsReduced stimulation of endothelial cells nih.gov
VEGFR2 (KDR/Flk-1)Inhibition of tyrosine phosphorylationBlockade of downstream signaling aacrjournals.orgnih.govnih.gov
Downstream Signaling (c-Src, FAK, Akt, ERK, p38)Decreased phosphorylationInhibition of endothelial cell responses aacrjournals.orgnih.govnih.gov
Endothelial Cell ProliferationInhibitionReduced growth of new blood vessels aacrjournals.orgnih.gov
Endothelial Cell Migration and InvasionInhibitionPrevention of endothelial cell movement towards tumor aacrjournals.orgnih.gov
Endothelial Cell Tube FormationInhibitionDisruption of new vessel network formation aacrjournals.orgnih.gov
In vivo AngiogenesisInhibitionSuppression of tumor blood supply nih.govnih.gov

Autophagy Induction and its Role in Cellular Response

This compound and its analog, Gambogic Acid (GA), have been found to induce autophagy, a cellular process of self-digestion, in various cancer cells. nih.govnih.gov The role of autophagy in the cellular response to these compounds is complex and appears to be context-dependent, sometimes acting as a pro-survival mechanism and at other times contributing to cell death.

In pancreatic cancer cells, GA has been shown to induce autophagy, as evidenced by the increased expression of the autophagy markers LC3-II and Beclin-1, and a decrease in p62. nih.gov This induction of autophagy is associated with the formation of acidic vesicular organelles and autophagosomes. nih.gov The underlying mechanism for this autophagy induction involves a reduction in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS). nih.gov In this context, the induced autophagy appears to be a cytoprotective response, as inhibiting autophagy with chloroquine (B1663885) synergistically enhances the cytotoxic effects of GA by further increasing ROS accumulation. nih.gov

Similarly, in glioblastoma cells, GA treatment leads to the accumulation of autophagic vacuoles and the upregulation of autophagy-related proteins like Atg5, Beclin 1, and LC3-II. nih.gov Here too, autophagy seems to play a protective role, as inhibiting it potentiates GA-mediated growth inhibition and apoptosis. nih.gov

The induction of autophagy by GA is not limited to cancer cells. Palmitic acid, a saturated fatty acid, has also been shown to induce autophagy in a manner that is independent of the mTOR signaling pathway, instead being mediated by protein kinase C-α. nih.gov This suggests that different stimuli can trigger autophagy through distinct signaling pathways.

The interplay between autophagy and other cellular processes like apoptosis is intricate. While autophagy can act as a survival mechanism, under certain conditions, it can also lead to autophagic cell death. The exact role of autophagy in the response to this compound and its derivatives likely depends on the specific cancer type, the cellular context, and the extent of autophagy induction.

The table below summarizes the key findings regarding autophagy induction by Gambogic Acid:

Cell TypeEffect of Gambogic AcidRole of AutophagyAssociated Molecular ChangesReference
Pancreatic CancerInduces autophagyCytoprotectiveIncreased LC3-II and Beclin-1, decreased p62, increased ROS nih.gov
GlioblastomaInduces autophagyPro-survivalUpregulated Atg5, Beclin 1, and LC3-II nih.gov

Preclinical Pharmacological Investigations of 9r 10alpha Hydroxyepigambogic Acid

In Vitro Assays for Biological Activities

Cytotoxicity Profiles against Various Preclinical Cancer Cell Lines

Comprehensive searches for specific cytotoxic data of 9R-10alpha-Hydroxyepigambogic acid against the human cancer cell lines A549 (non-small cell lung cancer), HCT116 (colorectal carcinoma), SK-BR-3 (breast cancer), HepG2 (hepatocellular carcinoma), and the leukemia cell lines K562/S (sensitive) and K562/R (resistant) did not yield specific IC50 values or detailed cytotoxicity profiles for this particular compound.

General methodologies for assessing cytotoxicity in these cell lines are well-established. For instance, the MTT assay is a common colorimetric method used to determine cell viability and proliferation, which can be adapted to screen novel compounds. researchgate.netnih.gov Studies on other agents demonstrate the routine use of these cell lines in anticancer drug discovery. For example, various natural and synthetic compounds have been evaluated for their cytotoxic effects on A549 researchgate.netnih.govnih.gov, HCT116 nih.gov, SK-BR-3 nih.gov, and HepG2 cells. nih.govnih.gov The K562 cell line, derived from a patient with chronic myelogenous leukemia, and its drug-resistant sublines are frequently used to investigate mechanisms of drug resistance. nih.govnih.gov

Interactive Table: Cytotoxicity Data for this compound No publicly available data was found for this compound.

Cell Line Cancer Type IC50 (µM)
A549 Non-Small Cell Lung Cancer Data Not Available
HCT116 Colorectal Carcinoma Data Not Available
SK-BR-3 Breast Cancer Data Not Available
HepG2 Hepatocellular Carcinoma Data Not Available
K562/S Chronic Myelogenous Leukemia (Sensitive) Data Not Available

Cell Migration and Invasion Inhibition Studies

There is currently no specific information available from the conducted searches regarding the effects of this compound on cell migration and invasion.

In general, the inhibition of cancer cell migration and invasion is a critical aspect of anticancer research, as these processes are fundamental to metastasis. nih.govimrpress.com Assays such as the scratch (wound healing) assay and the Transwell invasion assay are standard methods to evaluate the anti-migratory and anti-invasive potential of novel compounds. nih.govnih.gov These studies often involve measuring the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix, a crucial step in cell invasion. nih.govpsu.edu

Enzyme Inhibition Assays (e.g., Kinases like JAK2/JAK3)

Specific data on the inhibitory activity of this compound against Janus kinases JAK2 and JAK3 is not available in the public domain based on the performed searches.

Janus kinases are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways, which are often dysregulated in cancer and inflammatory diseases. nih.govnih.gov The development of selective JAK inhibitors is an active area of research. nih.gov For example, JAK3 inhibitors are being investigated for autoimmune disorders due to the restricted expression of JAK3 in lymphoid cells. nih.govnih.gov Inhibition of JAK2 is a therapeutic strategy for myeloproliferative neoplasms where the JAK2 V617F mutation is prevalent. nih.gov Kinase inhibition assays are typically performed to determine the IC50 values of a compound against specific enzymes to assess its potency and selectivity. nih.gov

Animal Model Studies for Efficacy Evaluation

Xenograft Models in Immunocompromised Rodents

No studies were found that have specifically evaluated the in vivo efficacy of this compound in xenograft models using immunocompromised rodents.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research to assess the anti-tumor activity of new therapeutic agents. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

Genetically Engineered Mouse Models in Preclinical Oncology Research

There is no information available from the conducted searches on the use of this compound in genetically engineered mouse models (GEMMs) for preclinical oncology research.

GEMMs are sophisticated in vivo models that involve the modification of the mouse genome to mimic the genetic alterations found in human cancers. nih.govnih.gov These models are valuable for studying tumor initiation, progression, and the complex interactions between the tumor and its microenvironment in a system with a competent immune system. nih.gov

In Vivo Anti-angiogenic Activity in Preclinical Models

The in vivo anti-angiogenic activity of this compound has not been specifically detailed in published research. The parent compound, gambogic acid, and its derivatives have been the primary subjects of such investigations. These studies have established that gambogic acid can inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.

Common preclinical models to assess anti-angiogenic activity include the chick chorioallantoic membrane (CAM) assay and the mouse Matrigel plug assay. While derivatives of gambogic acid have shown potent anti-angiogenic effects in these models, specific data for this compound is not provided in the available literature.

Preclinical Pharmacokinetic Profiling

Detailed preclinical pharmacokinetic profiling of this compound is not currently available in the scientific literature. Pharmacokinetic studies have largely centered on gambogic acid.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound in preclinical species has not been published. For the parent compound, gambogic acid, studies in rats have shown that it is rapidly eliminated from plasma and primarily excreted through the bile. researchgate.netchemfaces.com Metabolism studies of gambogic acid in rats have identified several metabolites, including hydroxylated derivatives, suggesting that this compound is a potential metabolite. chemfaces.com However, the specific absorption, distribution, and excretion characteristics of this compound itself have not been independently characterized.

Determination of Preclinical Exposure Levels and Target Compartment Concentrations

There is no available data from preclinical studies that determines the exposure levels and target compartment concentrations specifically for this compound. Such studies would be essential to understand its potential therapeutic window and target engagement but have not been reported in the accessible literature.

Structure Activity Relationship Sar Studies of 9r 10alpha Hydroxyepigambogic Acid and Its Analogs

Impact of the Caged Xanthone (B1684191) Scaffold on Biological Activity

The unique caged xanthone scaffold, chemically defined as a 4-oxa-tricyclo[4.3.1.03,7]dec-2-one system built upon a xanthone backbone, is a hallmark of gambogic acid and its analogs. tandfonline.comnih.govmdpi.com This complex and rigid structure is considered a "privileged scaffold" and is fundamental to the biological activities observed in this class of compounds. tandfonline.com The caged motif is not only a defining structural feature but also a key contributor to the potent and diverse pharmacological effects, which include anticancer, antiviral, and antibacterial activities. nih.govscienceopen.com

The Garcinia genus of trees is a rich natural source of these caged xanthones. tandfonline.comnih.gov The unique three-dimensional arrangement of the caged scaffold plays a significant role in how these molecules interact with their biological targets. While gambogic acid itself has shown promise and has even entered clinical trials in China, its complex structure presents challenges for synthesis and modification. nih.govnih.gov Therefore, a key area of research involves simplifying this structure to identify the essential pharmacophoric moiety responsible for its activity. nih.govmdpi.com

Studies involving the synthesis of analogs with a simplified xanthone backbone have provided insights into the importance of the caged structure. For instance, prenyl- and pyrano-xanthones derived from the basic 1,3,6-trihydroxy-9H-xanthen-9-one backbone of gambogic acid have been synthesized and evaluated. nih.gov The results indicated that while these simpler analogs possess some cytotoxic and anti-inflammatory activities, they are generally less potent than the parent compound with the intact caged scaffold. nih.govresearchgate.net This underscores the critical role of the complete caged xanthone structure in eliciting the full spectrum of biological effects.

Table 1: Biological Activities Associated with the Caged Xanthone Scaffold

Biological ActivityReferences
Anticancer tandfonline.comnih.govscienceopen.com
Antiviral nih.govscienceopen.com
Antibacterial nih.govscienceopen.com
Anti-inflammatory tandfonline.com
Antimalarial nih.gov
Neurotrophic scienceopen.com

Role of the 9,10-Double Bond in Biological Efficacy

The α,β-unsaturated ketone moiety, which includes the double bond at the C9-C10 position, is a critical feature for the biological efficacy of gambogic acid and its analogs. nih.govnih.gov This electrophilic center is believed to be a key site for interaction with biological nucleophiles, such as the cysteine residues of target proteins.

It is hypothesized that the 9,10-double bond acts as a Michael addition acceptor, allowing the molecule to form covalent bonds with its protein targets. nih.gov This covalent modification can interfere with protein function and trigger downstream signaling pathways, such as those leading to apoptosis (programmed cell death). nih.gov

Influence of Stereochemistry (e.g., 9R-10alpha vs. 9S-10alpha) on Activity

The three-dimensional arrangement of atoms, or stereochemistry, within a molecule can have a profound impact on its biological activity. In the context of gambogic acid analogs, the stereochemistry at various chiral centers is a critical determinant of their interaction with biological targets.

Gambogic acid is known to be susceptible to epimerization at the C2 center, leading to the formation of epi-gambogic acid. nih.gov This change in stereochemistry at a single carbon atom results in a different spatial arrangement of the substituents. Interestingly, studies have shown that this particular epimerization does not significantly affect the cytotoxic activity of the compound against cancer cells. nih.govresearchgate.net Both gambogic acid and its epi-isomer exhibit similar levels of cytotoxicity, suggesting that the stereochemical configuration at the C2 position may not be a critical factor for this specific biological endpoint. nih.gov

However, the stereochemistry of other parts of the molecule, such as the acylfulvene (B1200177) analogs, has been shown to have a significant influence on cytotoxicity. For instance, studies on acylfulvene analogs have demonstrated that the absolute configuration can dramatically alter their potency. In one case, the (-)-(hydroxymethyl)acylfulvene was found to be 25 times more potent than its enantiomer, (+)-(hydroxymethyl)acylfulvene, in cells with high levels of a specific activating enzyme. umn.edu This indicates that for certain analogs, the precise stereochemical arrangement is crucial for optimal interaction with their biological targets. These findings underscore the importance of considering stereochemistry in the design and development of new, more potent analogs, as even subtle changes in the three-dimensional structure can lead to significant differences in biological activity. umn.edu

Effects of Substituents on the A-Ring and Other Peripheral Chains

The core caged xanthone scaffold of gambogic acid is decorated with various functional groups and side chains, and modifications to these peripheral structures can significantly modulate the compound's biological activity. The A-ring and other side chains, such as the prenyl groups, offer opportunities for synthetic modification to improve potency, selectivity, and pharmacokinetic properties.

Studies have shown that the nature and position of substituents on the xanthone scaffold can influence cytotoxic and anti-inflammatory activities. nih.gov For instance, in a series of synthesized xanthone analogs, C-prenylxanthones were generally found to be more active than O-prenylxanthones against several cancer cell lines. nih.gov The number of prenyl groups also plays a role, with compounds having a single O-prenyl moiety being more active than those with two or three such groups. nih.gov

Furthermore, modifications to the isoprene (B109036) side chain on the A-ring have been explored. In one study, modification of this side chain led to a derivative with stronger cytotoxic effects against certain cancer cell lines compared to the parent gambogic acid. mdpi.com The introduction of hydrophilic aliphatic amines at the C34 position has also been shown to increase activity and improve drug-like properties. nih.gov Specifically, some of these derivatives were found to be seven to eightfold more active than gambogic acid against a particular lung cancer cell line. nih.gov

Conversely, modifications to other positions, such as the 6-hydroxyl group, appear to be well-tolerated. nih.gov Methylation or acylation of the 6-OH group resulted in compounds with antitumor activities similar to that of gambogic acid, suggesting that this position is not critical for apoptosis-inducing activity. mdpi.comnih.gov These findings indicate that the peripheral chains of the gambogic acid scaffold are amenable to chemical modification, providing a valuable avenue for the development of new analogs with enhanced therapeutic potential. nih.gov

Table 2: Impact of A-Ring and Peripheral Chain Substitutions on Biological Activity

ModificationEffect on ActivityReferences
C-prenylation vs. O-prenylationC-prenylxanthones generally more active nih.gov
Number of O-prenyl groupsSingle O-prenyl group more active than multiple nih.gov
Isoprene side chain modificationCan increase cytotoxicity mdpi.com
Introduction of hydrophilic amines at C34Increased activity and improved drug-like properties nih.gov
Modification of 6-hydroxyl groupTolerated with similar activity to parent compound mdpi.comnih.gov

Identification of Pharmacophores and Key Structural Features for Desired Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore of gambogic acid and its analogs is a key goal of SAR studies, as it allows for the design of simpler, more synthetically accessible molecules that retain the desired therapeutic effects. nih.govmdpi.com

The core pharmacophore of gambogic acid is believed to be embedded within its complex caged xanthone structure. nih.gov Several key structural features have been identified as crucial for its activity. As previously discussed, the α,β-unsaturated ketone system, which includes the C9-C10 double bond, is a critical component of the pharmacophore, acting as a Michael acceptor for covalent modification of target proteins. nih.govnih.gov

The caged 4-oxa-tricyclo[4.3.1.03,7]dec-2-one structural motif is another essential feature. medchemexpress.cn However, research has aimed to determine the minimal structural requirements for activity. While the entire caged structure contributes to high potency, it is possible that a simplified scaffold could retain significant biological effects.

SAR studies have also revealed that certain functional groups can be modified without a significant loss of activity, suggesting they are not part of the core pharmacophore. For example, the 6-hydroxy and 30-carboxy groups can tolerate a variety of modifications. nih.gov This flexibility allows for the attachment of other chemical moieties to improve properties such as solubility or to introduce additional functionalities.

The identification of these key pharmacophoric features and the understanding of which parts of the molecule can be modified are essential for the rational design of new anticancer agents based on the gambogic acid scaffold. nih.gov

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery for elucidating the structure-activity relationships of complex molecules like gambogic acid. nih.govnih.gov These computational approaches provide valuable insights into the three-dimensional conformations of molecules and their interactions with biological targets, complementing experimental data and guiding the design of new analogs.

Conformational analysis of gambogic acid using various force fields and quantum mechanical methods has been performed to understand its preferred three-dimensional shape. nih.gov These studies help in identifying the low-energy conformers that are likely to be biologically active. By comparing the calculated structures with experimental data, such as X-ray crystal structures, researchers can validate their computational models and gain a more accurate picture of the molecule's spatial arrangement. nih.gov

Molecular docking is another powerful computational technique used to predict the binding mode of a ligand (in this case, a gambogic acid analog) within the active site of a target protein. nih.gov This method can help to explain why certain analogs are more potent than others by revealing key interactions, such as hydrogen bonds or hydrophobic interactions, between the molecule and the protein. researchgate.net For example, docking studies of harmine (B1663883) analogs have shown that substituents that create unfavorable interactions or have a high entropic cost can lead to a loss of potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models based on a training set of molecules with known activities, QSAR can be used to predict the activity of new, untested compounds. nih.gov This allows for the virtual screening of large libraries of potential analogs and the prioritization of the most promising candidates for synthesis and experimental testing.

Therapeutic Research Potential of 9r 10alpha Hydroxyepigambogic Acid in Preclinical Contexts

Anticancer Potential in Preclinical Oncology Research

There is no specific preclinical oncology research available for 9R-10alpha-Hydroxyepigambogic acid. However, its parent compound, gambogic acid (GA), has demonstrated significant anticancer effects in a multitude of preclinical studies. nih.govnih.govmdpi.com GA has been shown to inhibit the growth of various cancer cell lines, including those of the liver, lung, and breast, with IC50 values often in the nanomolar to low micromolar range. nih.gov For instance, in one study, gambogic acid exhibited an IC50 of 1.8 µM in Hep3B and 2.2 µM in Huh7 human hepatocellular carcinoma cells. nih.gov The anticancer activity of gambogic acid is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. nih.govfrontiersin.org Research on derivatives of gambogic acid has shown that modifications to the core structure can lead to compounds with potent, selective inhibition of cancer cell proliferation. nih.gov

Evaluation as a Lead Compound for Drug Discovery

Due to the lack of specific research, this compound has not been evaluated as a lead compound for drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. The parent compound, gambogic acid, is considered a promising lead compound due to its potent anticancer activities. frontiersin.org However, its clinical development has been hampered by challenges such as poor water solubility and potential toxicity. nih.gov These challenges have spurred research into creating derivatives of gambogic acid with improved pharmacological profiles. nih.govmdpi.com

Exploration of Other Potential Preclinical Therapeutic Applications

There are no documented preclinical studies exploring other potential therapeutic applications of this compound. The parent compound, gambogic acid, has been investigated for a range of other biological activities, including antimicrobial effects. merckmillipore.comsigmaaldrich.com Specifically, it has been shown to inhibit the growth of HeLa and HEL cells with a minimal inhibitory concentration (MIC) of 12.5 µg/ml. merckmillipore.comsigmaaldrich.com

Analytical Methodologies for Research on 9r 10alpha Hydroxyepigambogic Acid

Chromatographic Methods (e.g., HPLC-MS/MS) for Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the cornerstone for the quantitative analysis of 9R-10alpha-Hydroxyepigambogic acid and its parent compounds in biological matrices. This technique offers high selectivity and sensitivity, which are critical for measuring the low concentrations typical in pharmacokinetic studies.

Methodologies developed for the parent compound, gambogic acid (GA), and its primary metabolites provide a direct blueprint for the analysis of this compound. A sensitive Ultra-High Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been established for the determination of GA in rat plasma, bile, urine, and various tissues. nih.gov In these methods, separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization and peak shape. nih.govnih.gov Detection is performed on a triple-quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode, which is well-suited for the acidic nature of these compounds. nih.gov

Sample preparation is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE). nih.govoup.com For instance, a validated method for the major human metabolite, 10-hydroxygambogic acid, utilized LLE with ethyl acetate for extraction from human plasma. nih.gov

The table below summarizes typical parameters for a validated UHPLC-MS/MS method for quantifying gambogic acid, which would be adapted for this compound.

ParameterDetailsSource
Instrumentation UHPLC system coupled to a triple-quadrupole mass spectrometer nih.gov
Chromatographic Column Agilent Zorbax XDB-C18 (50 mm × 2.1 mm, 1.8 µm) nih.gov
Mobile Phase Gradient elution with acetonitrile and water nih.gov
Ionization Mode Negative Electrospray Ionization (ESI) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Sample Preparation Liquid-liquid extraction or Protein Precipitation nih.govoup.com
Linear Range (GA) 1.0 - 1000 ng/mL (in rat plasma and bile) nih.gov
Lower Limit of Quantification (LLOQ) 1.0 ng/mL nih.gov

Advanced Spectroscopic Techniques for Metabolite Identification

The identification of novel metabolites like this compound from in vivo or in vitro systems is a complex task that relies on advanced spectroscopic techniques. While HPLC-MS/MS is used for quantification, its primary role in metabolite identification is to detect potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. shimadzu.com.cn

Studies on gambogic acid metabolism have successfully used HPLC coupled with ion trap MS and HPLC-NMR to elucidate the structures of its metabolites. nih.gov In rat bile, metabolites were first detected using LC-MS, which revealed deprotonated molecules corresponding to hydroxylated or epoxidated forms of gambogic acid. shimadzu.com.cn For example, a metabolite with an m/z of 643.2933 in negative mode was proposed to be 9,10-epoxy-gambogic acid, and a metabolite with an m/z of 645.3066 was identified as 10-hydroxy-gambogic acid. shimadzu.com.cn

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for unambiguous structure elucidation. nih.govnih.govau.dk Once a potential metabolite is isolated in sufficient quantity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed. These techniques reveal the connectivity of atoms within the molecule, allowing for the precise determination of where metabolic modification (like hydroxylation) has occurred and the stereochemistry of the new center. The structure of 10-hydroxygambogic acid, a major circulating metabolite in humans, was confirmed using NMR after its isolation from rat bile samples. nih.gov The identification of the specific stereoisomer, this compound, would necessitate such detailed NMR analysis and comparison with synthesized reference standards.

TechniqueApplication in Metabolite IdentificationSource
HPLC-MS/MS Initial detection of potential metabolites and their fragmentation patterns. nih.gov
LC-HRMS (e.g., LC-IT-TOF) Accurate mass measurement to determine elemental composition. shimadzu.com.cn
HPLC-NMR Online separation and NMR analysis for structural elucidation of major metabolites. nih.gov
Preparative HPLC Isolation and purification of metabolites for offline analysis. nih.gov
NMR (1D and 2D) Unambiguous structural and stereochemical determination of purified metabolites. nih.govnih.gov

Quality Control and Standardization of Research Samples

Quality control (QC) and standardization are essential to ensure the reliability and reproducibility of research findings. This begins with the starting material and extends through the handling of all analytical samples.

For natural products, the raw material (e.g., gamboge resin) must be standardized. HPLC methods are validated according to International Council for Harmonisation (ICH) guidelines to quantify the main active components, such as gambogic acid. scispace.com A validated HPLC method for GA in gamboge resin showed good linearity in the range of 5 to 120 μg/mL with a high percentage recovery (98.87% to 102.92%). scispace.com This ensures that the starting material for any synthesis or isolation has a known purity and concentration.

The availability of a high-purity, well-characterized reference standard for this compound is paramount. This standard is used to prepare calibrators and QC samples for bioanalytical assays. nih.gov Often, this requires custom synthesis or purification from biological sources, followed by extensive characterization (NMR, MS, HPLC purity assessment) to confirm its identity and purity. nih.govshimadzu.com.cn Commercial suppliers provide reference standards for parent compounds like gambogic acid with a specified purity (e.g., ≥95% by HPLC), which serves as a benchmark for standardization. sigmaaldrich.com

Future Directions and Unanswered Questions in 9r 10alpha Hydroxyepigambogic Acid Research

Elucidating Undiscovered Mechanisms of Action

The anticancer and anti-inflammatory effects of gambogic acid are attributed to its interaction with a multitude of molecular targets, including the induction of apoptosis, inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, and modulation of various proteins involved in cell proliferation and survival. nih.govnih.gov A critical unanswered question is the extent to which 9R-10alpha-Hydroxyepigambogic acid shares these mechanisms and whether its unique stereochemistry confers novel biological activities.

Future research should focus on comprehensive mechanistic studies to:

Identify specific protein targets: High-throughput screening and proteomic approaches can be employed to identify the direct binding partners of this compound. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action.

Investigate pathway modulation: Detailed cellular and molecular assays are needed to determine the precise signaling pathways modulated by this compound. This includes examining its effects on key apoptosis-related proteins, inflammatory cascades, and cell cycle regulation. nih.govgavinpublishers.com

Explore stereospecific effects: A direct comparison of the biological activities of this compound with other stereoisomers of gambogic acid will be essential to understand how the spatial arrangement of the hydroxyl group influences its interaction with biological targets.

Expanding Preclinical Efficacy Studies to Broader Disease Models

Preclinical studies have demonstrated the potent antitumor activity of gambogic acid across a wide range of cancer cell lines, including lung, liver, breast, and pancreatic cancers. nih.gov Furthermore, its anti-inflammatory properties suggest potential applications in other disease contexts. nih.gov A significant future direction for this compound research is to expand its preclinical evaluation to a broader spectrum of disease models.

Key areas for investigation include:

Diverse Cancer Models: Efficacy studies should be conducted in a comprehensive panel of cancer cell lines and in vivo tumor models to identify cancer types that are particularly sensitive to this compound. This includes models of drug-resistant cancers where gambogic acid has shown promise. nih.gov

Inflammatory and Autoimmune Diseases: Given the anti-inflammatory properties of gambogic acid, it is plausible that this compound may be effective in models of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

Infectious Diseases: The potential antiviral and antibacterial activities of gambogic acid and its derivatives warrant investigation for this compound in relevant infectious disease models. nih.gov

Targeted Analog Design Based on Refined SAR

Structure-activity relationship (SAR) studies of gambogic acid have revealed that modifications at various positions on its caged xanthone (B1684191) scaffold can significantly impact its biological activity. nih.govnih.gov For instance, modifications to the prenyl side chains and the carboxyl group have led to derivatives with enhanced potency and improved physicochemical properties. nih.govmdpi.com A crucial future direction is to apply this knowledge to the targeted design of this compound analogs.

Future SAR studies should aim to:

Elucidate the role of the 10-alpha-hydroxyl group: The primary focus should be on understanding how the presence and stereochemistry of the hydroxyl group at the 10-alpha position influence activity. This can be achieved by synthesizing and evaluating analogs with modifications at this position.

Optimize the pharmacophore: Systematic modifications at other known active sites of the gambogic acid scaffold, in the context of the 9R-10alpha-hydroxy backbone, could lead to the discovery of analogs with superior potency, selectivity, and pharmacokinetic profiles. mdpi.com

Improve drug-like properties: A key challenge with gambogic acid is its poor water solubility. nih.gov Analog design efforts should prioritize modifications that enhance solubility and bioavailability without compromising biological activity.

Modification Site Potential Impact on Activity
C-30 Carboxyl GroupEsterification or amidation can modulate polarity and cell permeability. mdpi.com
Prenyl Side ChainsModifications can influence binding affinity and specificity to protein targets. nih.gov
C-6 Hydroxyl GroupDerivatization may alter the electronic properties and hydrogen bonding potential. mdpi.com
C-9,10 Double BondSaturation or epoxidation could affect the molecule's reactivity and interaction with nucleophilic residues in target proteins. nih.gov

Investigation of Combination Therapies in Preclinical Settings

Gambogic acid has demonstrated synergistic effects when used in combination with various chemotherapeutic agents, often by sensitizing cancer cells to the effects of these drugs. rsc.org This suggests that a combination therapy approach could be a powerful strategy for enhancing the therapeutic potential of this compound.

Future preclinical research should explore:

Synergy with standard-of-care chemotherapeutics: Investigating the combination of this compound with established anticancer drugs in various cancer models could reveal synergistic interactions that lead to enhanced efficacy and reduced toxicity. rsc.org

Overcoming drug resistance: Studies should be designed to determine if this compound can re-sensitize drug-resistant cancer cells to conventional therapies, a known property of its parent compound. nih.gov

Combination with targeted therapies and immunotherapy: Exploring combinations with targeted agents that inhibit specific oncogenic pathways or with immune checkpoint inhibitors could unlock novel and highly effective treatment strategies.

Potential Combination Agent Rationale for Synergy
Cisplatin (B142131)Gambogic acid has been shown to enhance the anticancer activity of cisplatin in lung cancer cells. nih.gov
DoxorubicinCombination may lead to enhanced apoptosis and inhibition of tumor growth.
PaclitaxelSynergistic effects may be achieved through different mechanisms of action on cell cycle and apoptosis.
Targeted Kinase InhibitorsCombination could overcome resistance mechanisms and lead to more durable responses.
Immune Checkpoint InhibitorsModulation of the tumor microenvironment by the compound may enhance the efficacy of immunotherapy.

Exploring Novel Delivery Systems for Preclinical Applications

A significant hurdle in the clinical development of gambogic acid is its low aqueous solubility and poor bioavailability, which can limit its therapeutic efficacy. rsc.org To address these challenges, various novel drug delivery systems have been developed for gambogic acid, including nanoparticles, liposomes, and micelles. nih.govrsc.org A critical future direction for this compound is the exploration of similar advanced delivery systems.

Future research in this area should focus on:

Development of nanoformulations: Encapsulating this compound in biodegradable and biocompatible nanoparticles can improve its solubility, stability, and pharmacokinetic profile. rsc.org

Targeted drug delivery: Functionalizing these nanocarriers with targeting ligands (e.g., antibodies, peptides) can facilitate the specific delivery of the compound to tumor tissues, thereby enhancing its efficacy and reducing off-target side effects.

Controlled-release systems: Designing delivery systems that provide sustained release of the compound over time can maintain therapeutic concentrations at the target site and improve treatment outcomes.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 9R-10α-Hydroxyepigambogic acid, and how are they characterized in experimental settings?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques such as NMR (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS). The molecular formula (C₃₈H₄₆O₉, MW = 646.8 g/mol) is confirmed via HR-MS, while stereochemistry (9R,10α-configuration) is determined using 2D-NROESY or X-ray crystallography. Physicochemical properties (e.g., solubility in organic solvents) are assessed using HPLC with photodiode array detection .
Key Properties Value/Method
Molecular FormulaC₃₈H₄₆O₉
Molecular Weight646.8 g/mol
Stereochemical Configuration9R,10α-hydroxyepigambogic acid
Analytical Purity≥95% (HPLC-UV)

Q. What synthetic or extraction protocols are commonly used to isolate 9R-10α-Hydroxyepigambogic acid from natural sources?

  • Methodological Answer : The compound is typically isolated from Garcinia species via solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (silica gel column chromatography, preparative HPLC). Fractionation is guided by bioactivity assays (e.g., cytotoxicity screening). Yield optimization requires temperature control (<40°C) to prevent degradation of heat-sensitive moieties .

Q. What preliminary bioactivities have been reported for 9R-10α-Hydroxyepigambogic acid in vitro?

  • Methodological Answer : Early studies focus on cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) and anti-inflammatory activity (e.g., inhibition of NF-κB or COX-2 in RAW264.7 macrophages). IC₅₀ values are calculated using dose-response curves, with positive controls (e.g., dexamethasone for anti-inflammatory assays) to validate experimental conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 9R-10α-Hydroxyepigambogic acid across different studies?

  • Methodological Answer : Discrepancies may arise from variations in cell culture conditions, compound purity, or assay protocols. To address this:

  • Standardize bioactivity assays using guidelines from Pharmaceutical Research (e.g., ISO 10993-5 for cytotoxicity).
  • Validate compound purity via orthogonal methods (e.g., LC-MS + NMR).
  • Perform meta-analyses of existing data to identify confounding variables (e.g., solvent effects in dose formulations) .

Q. What experimental strategies are recommended for elucidating the stereochemical stability of 9R-10α-Hydroxyepigambogic acid under physiological conditions?

  • Methodological Answer : Stability studies involve:

  • pH-dependent degradation assays : Incubate the compound in buffers (pH 2–8) at 37°C and monitor stereochemical integrity via chiral HPLC.
  • Metabolite profiling : Use LC-MS/MS to identify epimerization or oxidation byproducts in liver microsome models.
  • Molecular dynamics simulations : Predict conformational changes in aqueous environments using software like GROMACS .

Q. How can researchers optimize the in vivo bioavailability of 9R-10α-Hydroxyepigambogic acid while minimizing off-target effects?

  • Methodological Answer : Employ pharmacokinetic (PK) modeling to guide formulation design:

  • Lipid-based nanoemulsions : Improve solubility and half-life via encapsulation (e.g., PLGA nanoparticles).
  • Tissue distribution studies : Use radiolabeled compounds (³H or ¹⁴C) in rodent models to track biodistribution.
  • Toxicogenomics : RNA-seq of liver/kidney tissues post-administration identifies off-target gene expression changes .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in studies involving 9R-10α-Hydroxyepigambogic acid?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For multi-parametric data (e.g., synergy with chemotherapeutics), apply Bliss independence or Chou-Talalay combination index models. Ensure power analysis (≥3 biological replicates) to confirm statistical significance .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported molecular weights or spectral data for 9R-10α-Hydroxyepigambogic acid?

  • Methodological Answer : Cross-validate data against authenticated reference standards (e.g., CAS 1097882-33-1). Use public spectral databases (e.g., HMDB or PubChem) to compare NMR/MS profiles. Discrepancies may indicate isomer contamination or degradation during storage .

Q. What peer-review criteria ensure rigorous reporting of 9R-10α-Hydroxyepigambogic acid studies?

  • Methodological Answer : Follow Pharmaceutical Research guidelines:

  • Disclose synthetic routes, purity metrics, and statistical methods.
  • Provide raw data (e.g., NMR spectra, dose-response curves) in supplementary materials.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.